molecular formula C21H23N3O3S B4565106 ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE

ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE

Cat. No.: B4565106
M. Wt: 397.5 g/mol
InChI Key: DPSHKRVMIIMULS-UHFFFAOYSA-N
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Description

ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the indole derivative with ethyl 4-aminobenzoate under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-27-20(25)14-4-6-16(7-5-14)24-21(28)22-11-10-15-13-23-19-9-8-17(26-2)12-18(15)19/h4-9,12-13,23H,3,10-11H2,1-2H3,(H2,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSHKRVMIIMULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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ETHYL 4-[({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE

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